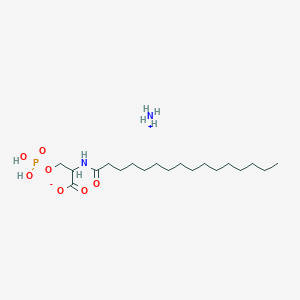
N-palmitoyl-serine phosphoric acid (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-palmitoyl-serine phosphoric acid (ammonium salt): is a synthetic lipid compound that acts as a modulator of lysophosphatidic acid (LPA) receptors. It is used in various scientific research applications, particularly in the fields of biology and medicine. The compound is known for its role in signal transduction and its potential effects on cellular processes such as platelet aggregation, smooth muscle contraction, and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-palmitoyl-serine phosphoric acid (ammonium salt) typically involves the esterification of serine with palmitic acid, followed by phosphorylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification and phosphorylation processes. The compound is then purified through techniques such as thin-layer chromatography (TLC) to achieve a purity of over 99% .
Industrial Production Methods: Industrial production methods for N-palmitoyl-serine phosphoric acid (ammonium salt) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and phosphorylation, with additional purification steps to ensure the compound meets industrial standards. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: N-palmitoyl-serine phosphoric acid (ammonium salt) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Exposure to air and elevated temperatures (above 80°C) can induce oxidation.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
N-palmitoyl-serine phosphoric acid (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid interactions and receptor modulation.
Wirkmechanismus
The mechanism of action of N-palmitoyl-serine phosphoric acid (ammonium salt) involves its interaction with lysophosphatidic acid (LPA) receptors. In mammalian cells, the compound can act as an agonist for the LPA receptor, leading to the activation of G-protein coupled plasma membrane receptors. This activation results in various cellular responses, including increased intracellular calcium levels, platelet aggregation, and smooth muscle contraction . The compound’s effects on signal transduction pathways make it a valuable tool for studying cellular processes and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-palmitoyl-tyrosine phosphoric acid: Another LPA receptor modulator with similar properties and applications.
Lysophosphatidic acid (LPA): A naturally occurring lipid mediator that acts through similar pathways.
Uniqueness: N-palmitoyl-serine phosphoric acid (ammonium salt) is unique in its dual role as both an inhibitor and agonist of LPA receptors, depending on the cellular context. This dual functionality allows for more versatile applications in research and potential therapeutic uses .
Eigenschaften
Molekularformel |
C19H41N2O7P |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
azanium;2-(hexadecanoylamino)-3-phosphonooxypropanoate |
InChI |
InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3 |
InChI-Schlüssel |
RJXHWJJUFLIQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)





![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)

![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)

